Cyanazine

Vue d'ensemble

Description

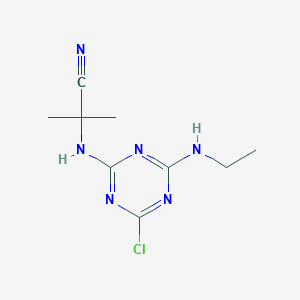

La cyanazine est un herbicide systémique sélectif principalement utilisé pour contrôler les graminées annuelles et les mauvaises herbes à feuilles larges dans des cultures telles que le maïs, les pois et les fèves . Elle appartient à la classe des herbicides triazines, qui agissent en inhibant la photosynthèse dans les plantes cibles . La this compound est connue pour son aspect cristallin blanc et a une formule moléculaire de C₉H₁₃ClN₆ .

Méthodes De Préparation

La cyanazine est synthétisée par une série de réactions chimiques impliquant le chlorure de cyanurique, l'éthylamine et le 2-amino-2-méthylpropionitrile . La voie de synthèse implique généralement les étapes suivantes :

Réaction du chlorure de cyanurique avec l'éthylamine : Cette étape introduit le groupe éthylamino dans le cycle triazine.

Réaction avec le 2-amino-2-méthylpropionitrile : Cette étape introduit les groupes cyano et méthyle dans le composé.

Les méthodes de production industrielles font souvent appel à des solvants organiques pour dissoudre la this compound en raison de sa faible solubilité dans l'eau . Des recherches récentes se sont concentrées sur l'amélioration de sa solubilité dans l'eau en formant des complexes d'inclusion avec la bêta-cyclodextrine hydroxypropylée .

Analyse Des Réactions Chimiques

La cyanazine subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La this compound est hydrolysée par des acides et des bases forts, ce qui conduit à la dégradation du cycle triazine.

Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques de la this compound soient moins documentées, il est connu qu'elle est stable en conditions neutres et légèrement acides/basiques.

Réactions de substitution : La this compound peut subir des réactions de substitution où l'atome de chlore est remplacé par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent les acides forts, les bases et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique, notamment :

Études environnementales : La recherche sur l'impact environnemental de la this compound, notamment sa dégradation dans le sol et l'eau, est essentielle pour comprendre ses effets à long terme.

Biologie et médecine : Bien que la this compound soit principalement utilisée en agriculture, ses effets sur les organismes non cibles, y compris ses effets tératogènes potentiels, sont également étudiés.

Mécanisme d'action

La this compound exerce ses effets herbicides en inhibant la photosynthèse dans les plantes cibles . Elle cible spécifiquement le complexe photosystème II, bloquant la chaîne de transport d'électrons et empêchant la synthèse des molécules énergétiques essentielles . Cette perturbation conduit à la mort de la plante .

Applications De Recherche Scientifique

Agricultural Applications

Cyanazine is predominantly utilized in the following ways:

- Weed Control : this compound is effective against a wide range of annual and perennial weeds, particularly in corn and sorghum fields. It is often applied pre-emergence or post-emergence to control weed growth during critical crop development stages .

- Application Methods : The herbicide can be applied in various forms, including liquid solutions via ground boom sprayers or as granules. The most common application method is through ground equipment, which allows for efficient coverage of large agricultural areas .

- Environmental Impact : Studies have shown that this compound can leach into groundwater and surface water systems, raising concerns about its environmental persistence and potential effects on non-target organisms .

Toxicological Studies

This compound has been the subject of numerous toxicological assessments to evaluate its safety for human health and the environment:

- Acute Toxicity : this compound has a reported acute oral LD50 ranging from 149 to 835 mg/kg in rats, indicating moderate toxicity. Skin and eye irritation were noted at higher doses; however, it was classified as a non-sensitizer .

- Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects. In animal studies, this compound exposure was associated with mammary gland tumors in female Sprague-Dawley rats . Additionally, developmental toxicity was observed in both rabbits and rats during teratogenic assessments .

- Cancer Studies : Research on pesticide applicators exposed to this compound has yielded mixed results regarding cancer incidence. While some studies suggest a potential link to specific cancers (e.g., prostate cancer), others report no significant correlation .

Regulatory Aspects

Due to its health risks, many countries have imposed restrictions or bans on this compound:

- Bans and Restrictions : this compound is banned in the United States but continues to be used in various countries across Africa, Asia, Europe, and South America. The differing regulatory landscapes highlight ongoing debates regarding agricultural practices versus public health .

- Health Advisories : The World Health Organization (WHO) has issued guidelines on acceptable levels of this compound in drinking water due to its potential health risks. The advisory emphasizes the need for monitoring and regulation to mitigate exposure risks .

Case Studies

Several case studies illustrate the implications of this compound use:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

La cyanazine fait partie de la classe des herbicides triazines, qui comprend d'autres composés tels que l'atrazine et la simazine . Comparée à ces composés similaires, la this compound est connue pour sa dégradation relativement rapide dans le sol . Comme les autres triazines, elle présente des risques environnementaux en raison de sa persistance dans l'eau et de son potentiel de bioaccumulation .

Composés similaires

Atrazine : Un autre herbicide triazine utilisé pour contrôler les mauvaises herbes à feuilles larges et les graminées.

Les propriétés uniques de la this compound, telles que sa structure moléculaire spécifique et sa réactivité, en font un composé précieux pour les applications agricoles et de recherche scientifique .

Activité Biologique

Cyanazine is a triazine herbicide widely used in agriculture, particularly for controlling broadleaf weeds in crops like corn and sorghum. Its chemical structure and biological activity have been the subject of extensive research, particularly concerning its potential health effects on humans and animals. This article provides an overview of the biological activity of this compound, including its metabolism, toxicity, carcinogenic potential, and environmental impact.

This compound (chemical formula: CHClNS) acts primarily by inhibiting photosynthesis in plants. It interferes with the electron transport chain in chloroplasts, leading to the death of susceptible plant species. This mechanism makes it effective against a wide range of weeds but raises concerns about its persistence and degradation in the environment.

Metabolism and Toxicokinetics

Research indicates that this compound undergoes metabolic transformations in both animals and plants. In mammals, major metabolic pathways include:

- Conversion of the cyano group to an amide : This results in the formation of 2-chloro-4-ethyl amino-6-(1-amido-1-methylethylamino)-s-thiazine.

- N-deethylation : This leads to the production of 2-chloro-4-amino-6-(1-cyano 1-methyl -ethylamino)-s-triazine.

- Formation of metabolites : Various metabolites have been identified, with some exhibiting different biological activities compared to the parent compound .

Acute and Chronic Toxicity

This compound has been shown to cause various toxic effects in laboratory animals. Key findings from toxicity studies include:

- Acute Toxicity : In studies involving beagle dogs, doses of 0.625 to 5 mg/kg/day resulted in emesis (vomiting), reduced growth rates, and increased organ weights at higher doses .

- Chronic Toxicity : Long-term exposure studies in rats and mice indicated significant reductions in body weight and increased incidences of liver and kidney toxicity at doses as low as 25 mg/kg/day .

Reproductive and Developmental Toxicity

This compound has also been evaluated for its reproductive toxicity:

- In a two-generation study with rats, significant body weight reductions were observed in both adult rats and their offspring at lower doses (75 ppm), indicating potential developmental risks .

- The NOAEL (No Observed Adverse Effect Level) was determined to be 150 ppm for adults based on body weight reductions .

Carcinogenic Potential

The carcinogenic potential of this compound has been a topic of debate:

- Animal Studies : Some studies reported an increased incidence of malignant tumors in rodents exposed to high doses of this compound over extended periods . Specifically, mammary tumors were noted in female rats.

- Human Studies : Epidemiological studies have yielded mixed results regarding cancer incidence among pesticide applicators exposed to this compound. For instance, a study indicated no significant increase in overall cancer rates among applicators compared to non-users, though there were indications of elevated risks for certain cancers like prostate cancer .

Genotoxicity

This compound's potential genotoxic effects have been assessed through various assays:

- While some studies suggest evidence of genotoxicity under specific conditions (e.g., certain plant metabolites), most mammalian assays conducted in vivo have generally returned negative results . This discrepancy highlights the need for further research to clarify this compound's genotoxic profile.

Environmental Impact

This compound is known for its persistence in the environment, leading to concerns about groundwater contamination:

- Research has shown that this compound can degrade into various metabolites that may be more prevalent than the parent compound itself in groundwater systems . Monitoring these degradates is crucial for assessing environmental risks associated with this compound use.

Summary Table of Key Findings

| Study Type | Findings | NOAEL |

|---|---|---|

| Acute Toxicity | Emesis, reduced growth rate in beagle dogs | 1.25 mg/kg/day |

| Chronic Toxicity | Weight reduction, liver/kidney toxicity in rats | 25 mg/kg/day |

| Reproductive Toxicity | Body weight reduction in offspring | 75 ppm |

| Carcinogenic Potential | Increased mammary tumors in female rats; mixed results in human studies | Not established |

| Genotoxicity | Evidence of genotoxicity under specific conditions; generally negative results in mammalian assays | Not applicable |

Propriétés

IUPAC Name |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBPDKVEFVLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 | |

| Record name | CYANAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023990 | |

| Record name | Cyanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanazine appears as colorless crystals. Non corrosive when dry. Used as a selective systemic herbicide., White solid; [Merck Index] Colorless solid; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | CYANAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility at 25 °C (g/l) in: benzene, 15; chloroform, 210; ethanol, 45; hexane, 15., In water, 170 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.29 kg/l @ 20 °C, Bulk density of technical material: Fluffed 0.35 g/cc; packed 0.45 g/cc, 1.26 g/cm³ | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.38X10-7 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Cyanazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

A photosynthesis inhibitor. | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

21725-46-2 | |

| Record name | CYANAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21725-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanazine [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34C4P18WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

167.5-169 °C, 168 °C | |

| Record name | CYANAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.